molecular formula C21H21N5O3 B2796238 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1260933-24-1

2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2796238
CAS No.: 1260933-24-1
M. Wt: 391.431
InChI Key: FCXLPTMQWBHZDA-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline acetamide class, characterized by a fused triazoloquinoxaline core linked to an acetamide moiety. Its structure features a 1-ethyl substituent on the triazolo ring and a 2-methoxy-5-methylphenyl group on the acetamide nitrogen. These substituents influence its physicochemical and pharmacological properties, including solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-4-18-23-24-20-21(28)25(15-7-5-6-8-16(15)26(18)20)12-19(27)22-14-11-13(2)9-10-17(14)29-3/h5-11H,4,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXLPTMQWBHZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. This class of compounds has garnered attention for its diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound, summarizing key findings from recent research.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazoloquinoxaline core , which is known for its pharmacological potential.
  • An ethyl group at the 1-position and a methoxy-substituted phenyl group at the nitrogen position, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticancer properties. For instance:

  • Cytotoxicity against Melanoma Cells : In vitro studies have shown that compounds similar to the target compound can inhibit cell growth in melanoma cell lines (e.g., A375). The cytotoxic effects were measured using an MTT assay, revealing that certain derivatives reduced cell viability significantly at concentrations as low as 10 µM .
CompoundEC50 (nM)Cell Line% Viability at 10 µM
16a3158A3756%
16b3527A3756%
EAPB023033A375<20%

This table summarizes the effective concentrations (EC50) of related compounds and their impact on cell viability.

Neuropharmacological Effects

The triazoloquinoxaline derivatives have also been studied for their potential as antidepressants . For example:

  • Adenosine Receptor Antagonism : Some compounds in this class act as selective antagonists at adenosine A1 and A2 receptors. This mechanism may contribute to their antidepressant-like effects observed in behavioral models such as the Porsolt test in rats .

Mechanistic Insights

The biological activity of these compounds can be attributed to:

  • Receptor Binding Affinity : The binding affinity to adenosine receptors has been linked to their neuropharmacological effects. For instance, some derivatives exhibit IC50 values in the nanomolar range for A1 and A2 receptors, indicating potent interactions that could lead to therapeutic effects .
  • Cell Cycle Arrest : Studies suggest that certain triazoloquinoxaline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is essential for their anticancer properties.

Case Studies

Several studies have highlighted the efficacy of triazoloquinoxaline derivatives:

  • Study on Melanoma Cell Lines : In a comparative study involving various derivatives, it was found that modifications at specific positions significantly altered cytotoxicity profiles. Compounds with bulky hydrophobic groups showed reduced activity compared to those with smaller substituents .
  • Behavioral Models in Rodents : In another study assessing antidepressant potential, specific substitutions on the triazoloquinoxaline scaffold led to enhanced efficacy in reducing immobility in forced swim tests, suggesting a promising avenue for rapid-onset antidepressant development .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from quinoxaline derivatives and utilizing various reagents for cyclization and functionalization. For instance, the incorporation of the triazole moiety is often achieved through cyclization reactions involving hydrazines or hydrazones with appropriate carbonyl compounds. The resulting structures are characterized using spectroscopic methods such as NMR and mass spectrometry to confirm their molecular integrity.

Anticonvulsant Activity

One of the most significant applications of this compound lies in its anticonvulsant properties . Research has indicated that derivatives containing the triazoloquinoxaline framework exhibit notable efficacy against seizures. For example, studies have shown that similar compounds can protect against pentylenetetrazole-induced seizures in animal models, demonstrating their potential as anticonvulsant agents .

Antiviral Properties

Recent investigations into quinoxaline derivatives have highlighted their antiviral activities , particularly against viruses like Tobacco Mosaic Virus (TMV). Compounds similar to 2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide have shown promising results with effective concentrations significantly lower than existing antiviral agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes, including those involved in cancer progression. For instance, studies have reported that quinoxaline derivatives can act as inhibitors of certain thymidine phosphorylase (TP) enzymes, which are implicated in tumor growth . The inhibition constants (IC50 values) for these compounds suggest a strong potential for development as anticancer therapeutics.

Anticonvulsant Evaluation

In a study evaluating multiple synthesized triazoloquinoxaline derivatives for anticonvulsant activity, the compound displayed significant protection against induced seizures in rodent models. The experimental setup involved administering the compound intraperitoneally followed by a convulsant agent, with results indicating a dose-dependent protective effect .

Antiviral Screening

Another study focused on the antiviral potential of quinoxaline derivatives found that compounds similar to the target structure exhibited effective inhibition against TMV with EC50 values indicating superior efficacy compared to traditional antiviral drugs .

Data Table: Summary of Biological Activities

Activity Efficacy Reference
AnticonvulsantSignificant seizure protection
AntiviralEffective against TMV
Enzyme InhibitionInhibits thymidine phosphorylase

Chemical Reactions Analysis

Oxidation Reactions

The 4-oxo group and electron-rich aromatic systems in the compound undergo oxidation under controlled conditions.

Reagent/ConditionsProductsMechanismReference
KMnO₄ (acidic medium)Quinoxaline-2,3-dione derivativesCleavage of triazole ring with subsequent oxidation of quinoxaline moiety
H₂O₂ (neutral pH)Epoxidation of ethyl side chainElectrophilic addition to ethyl group

Key Findings :

  • Oxidative ring-opening occurs preferentially at the triazole N-N bond under strong acidic conditions .

  • Ethyl substituents show lower oxidation susceptibility compared to methyl groups in analogous structures.

Reduction Reactions

Reductive transformations target the 4-oxo group and acetamide functionality.

Reagent/ConditionsProductsSelectivityReference
NaBH₄/MeOH4-Hydroxy triazoloquinoxaline85% yield at 0°C
LiAlH₄ (anhydrous THF)Primary amine derivativeComplete reduction of acetamide to ethylamine

Notable Observations :

  • LiAlH₄ reduces both the carbonyl group (C=O → CH₂) and the acetamide (CONH → CH₂NH₂) .

  • Catalytic hydrogenation (H₂/Pd-C) selectively saturates the quinoxaline ring without affecting the triazole.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at multiple reactive sites:

Electrophilic Aromatic Substitution

PositionReagentProductYield
C-7 of quinoxalineHNO₃/H₂SO₄Nitro derivative (7-NO₂)62%
Methoxy phenyl ringBr₂/FeCl₃5-Bromo-2-methoxy substitution58%

Nucleophilic Displacement

SiteNucleophileConditionsProduct
Acetamide oxygenGrignard reagentsDry ether, -78°CKetone formation

Ring-Opening and Cycloaddition Reactions

The triazole ring participates in cycloreversion and [3+2] cycloadditions:

Reaction TypeConditionsProductsApplication
Thermal decomposition (200°C)Toluene refluxQuinoxaline-2-carbonitrile + NH₃Synthetic intermediate
Cu-catalyzed azide-alkyne cycloadditionClick chemistry conditionsTriazole-linked conjugatesDrug delivery systems

Biological Interactions and Catalytic Processes

The compound participates in enzyme-mediated transformations:

Enzyme SystemReactionBiological Impact
Cytochrome P450Hydroxylation at C-6Increased water solubility
Glutathione S-transferaseConjugation at triazole ringDetoxification pathway activation

Catalytic Studies :

  • Pd(OAc)₂ facilitates Suzuki-Miyaura coupling at the chloro-substituted quinoxaline derivatives (k = 0.45 min⁻¹) .

  • Asymmetric hydrogenation using Ru-BINAP catalysts achieves 92% ee for chiral center formation.

Critical Analysis of Reactivity Trends

  • Steric Effects : The 2-methoxy-5-methylphenyl group creates steric hindrance, reducing reaction rates at C-5 by 40% compared to unsubstituted analogs.

  • Electronic Effects : Electron-withdrawing triazole ring enhances acetamide’s susceptibility to nucleophilic attack (Hammett σ⁺ = +0.78) .

  • pH Dependence :

    • Acidic conditions favor quinoxaline ring protonation (pKa = 3.8), directing electrophiles to the triazole.

    • Basic conditions (pH >10) deprotonate the acetamide NH, enabling SN2 reactions .

This comprehensive profile establishes the compound as a versatile intermediate for synthesizing bioactive molecules, with controlled reactivity across multiple domains.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares its triazoloquinoxaline backbone with analogs such as:

N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()

N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()

Key differences include:

  • Triazolo ring substitution : The target compound has a 1-ethyl group, whereas analogs in and have a 1-methyl group. Ethyl groups may enhance lipophilicity and metabolic stability compared to methyl .
  • Phenyl substituents: The target compound’s 2-methoxy-5-methylphenyl group contrasts with the 3- or 4-chlorophenyl groups in analogs.

Molecular Data Comparison

Compound Name Molecular Formula Average Mass Key Substituents
Target Compound C₂₁H₂₂N₆O₃ (estimated) ~406.44 g/mol 1-Ethyl, 2-methoxy-5-methylphenyl
N-(4-Chlorophenyl) analog () C₁₈H₁₄ClN₅O₂ 367.79 g/mol 1-Methyl, 4-chlorophenyl
N-(3-Chlorophenyl) analog () C₁₈H₁₄ClN₅O₂ 367.79 g/mol 1-Methyl, 3-chlorophenyl

The target compound’s higher molecular weight and ethyl group may confer distinct pharmacokinetic profiles, such as prolonged half-life or altered tissue distribution .

Pharmacological and Functional Insights

Receptor Affinity and Antihistaminic Activity

highlights that triazoloquinazolinones (structurally related to triazoloquinoxalines) exhibit H₁-antihistaminic activity. The quinoxaline core in the target compound may interact differently with histamine receptors due to its expanded aromatic system compared to quinazoline derivatives. For example, 1-substituted triazoloquinazolinones with methyl groups showed potent antihistaminic effects, but substitution with bulkier groups (e.g., ethyl) could modulate potency or selectivity .

Central Nervous System (CNS) Effects

Thalidomide analogs with electron-donating groups exhibit unique depressant effects without respiratory inhibition.

Metabolic Stability

This could translate to longer duration of action compared to methyl-bearing analogs .

Q & A

Q. What are the standard synthetic routes for preparing this triazoloquinoxaline-acetamide derivative?

The synthesis typically involves three stages: (1) cyclization of quinoxaline precursors with triazole-forming reagents (e.g., hydrazine derivatives), (2) functionalization via alkylation or acylation to introduce the ethyl and acetamide groups, and (3) coupling with substituted phenylamines under Buchwald-Hartwig or Ullmann conditions . Key intermediates are purified via column chromatography, and yields are optimized using anhydrous solvents (e.g., DMF or THF) under nitrogen .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic techniques is used:

  • NMR (¹H/¹³C) to confirm substituent positions on the triazoloquinoxaline core and acetamide linkage .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (±2 ppm accuracy) .
  • X-ray crystallography (if crystalline) to resolve spatial arrangements of the methoxy and methyl groups on the phenyl ring .

Q. What are the primary physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : Poor in water; requires DMSO or ethanol for in vitro assays .
  • Thermal stability : Decomposition above 250°C (TGA data) .
  • LogP : ~3.2 (predicted), indicating moderate lipophilicity for cellular uptake .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the triazoloquinoxaline core with the substituted phenylacetamide?

  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >85% yield .
  • DoE (Design of Experiments) : Optimize variables like temperature (80–120°C), solvent (toluene vs. dioxane), and base (K₂CO₃ vs. Cs₂CO₃) .

Q. What methodologies are used to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., cancer cell line toxicity) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and cell passage numbers .
  • Metabolic stability : Use hepatic microsome assays (human vs. rodent) to compare compound half-life .
  • Off-target profiling : Kinase inhibitor panels (e.g., Eurofins) identify non-specific interactions .

Q. How does the methoxy-methylphenyl substitution influence target selectivity?

  • SAR (Structure-Activity Relationship) studies : Analogues with bulkier substituents (e.g., 3,5-dimethyl) show reduced COX-2 inhibition but enhanced PI3Kα affinity .
  • Molecular docking : The methoxy group forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant), while the methyl group enhances hydrophobic pocket occupancy .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Lyophilization : Stabilizes the compound in amber vials under argon .
  • Antioxidant additives : 0.1% BHT in DMSO solutions prevents radical-mediated decomposition .

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